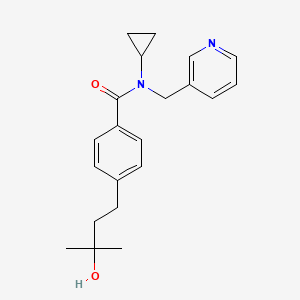

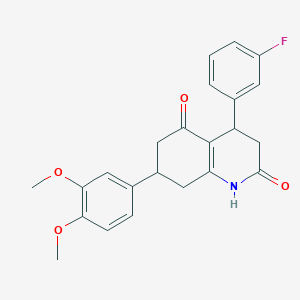

![molecular formula C20H23NO2 B5559144 3-甲氧基-N-[(1-苯基环戊基)甲基]苯甲酰胺](/img/structure/B5559144.png)

3-甲氧基-N-[(1-苯基环戊基)甲基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide often involves complex organic reactions. For example, the synthesis of related benzamides involves reactions between different chemical entities, such as N,N-disubstituted ethylenediamines, aminomethylpyrrolidines, and aminopyrrolidines, to achieve the desired structural configurations and functionalities (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is characterized by detailed X-ray diffraction techniques and computational methods. For instance, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction and density functional theory (DFT) calculations, revealing its triclinic system and the agreement between experimental and calculated geometrical parameters (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of various substituents at specific positions on the benzamide framework can significantly alter the compound's reactivity and interaction with biological targets, as demonstrated in studies on benzamides with neuroleptic activity (Iwanami et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined using spectroscopic techniques and X-ray crystallography, providing insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are central to understanding the compound's potential applications and mechanisms of action. For instance, the study of substituted benzamides has revealed their potential as neuroleptics, highlighting the importance of chemical properties in drug design and development (Iwanami et al., 1981).

科学研究应用

分子结构分析和抗氧化活性

- Demir、Çakmak、Dege、Kutuk、Odabaşoǧlu 和 Kepekci (2015) 的一项研究使用 X 射线衍射、红外光谱和密度泛函理论 (DFT) 研究了类似化合物 3-乙酰氧基-2-甲基-N-(4-甲氧基苯基)苯甲酰胺的结构。这项研究提供了对相关化合物的分子几何、电子性质和抗氧化活性的见解 (Demir 等,2015)。

合成和抗精神病活性

- 岩浪澄夫及其同事 (1981) 对苯甲酰胺的合成和抗精神病活性进行了研究,包括结构与 3-甲氧基-N-[(1-苯基环戊基)甲基]苯甲酰胺 相似的化合物,揭示了结构与抗精神病活性之间的相关性。这项研究可以为此类化合物在治疗精神病方面的治疗潜力提供信息 (岩浪澄夫等,1981)。

细胞恢复研究

- Jacobson、Smith、Wielckens、Hilz 和 Jacobson (1985) 探讨了 3-甲氧基苯甲酰胺 (MBA)(一种强效 ADP 核糖基化抑制剂)对细胞从 DNA 损伤中恢复的影响。这项研究与了解受类似化合物影响的细胞机制相关 (Jacobson 等,1985)。

多巴胺 D-2 受体结合

- Köhler、Hall、Ögren 和 Gawell (1985) 研究了替代苯甲酰胺药物拉可沙比与多巴胺 D-2 受体的结合。这项研究提供了有关结构相关的苯甲酰胺与神经受体相互作用的宝贵信息 (Köhler 等,1985)。

放射性药物应用合成

- Bobeldijk、Verhoeff、Vekemans、Buck、Doremalen、Van Hoof 和 Janssen (1990) 描述了与 3-甲氧基-N-[(1-苯基环戊基)甲基]苯甲酰胺 相关的化合物 (S)-BZM 的合成,用于放射性药物应用。他们的工作突出了与诊断剂开发相关的合成途径 (Bobeldijk 等,1990)。

抗高血糖剂合成

- Nomura、Kinoshita、Satoh、Maeda、Murakami、Tsunoda、Miyachi 和 Awano (1999) 合成了苯甲酰胺的衍生物作为抗高血糖剂,提供了对类似化合物在糖尿病治疗中的潜在治疗应用的见解 (Nomura 等,1999)。

腐蚀抑制研究

- Mishra、Verma、Lgaz、Srivastava、Quraishi 和 Ebenso (2018) 对 N-苯基-苯甲酰胺衍生物进行了研究,用于低碳钢酸性腐蚀,突出了类似化合物在材料科学中的工业应用 (Mishra 等,2018)。

抗菌活性研究

- Priya、Swamy、Tejesvi、Basappa、Sarala、Gaonkar、Naveen、Prasad 和 Rangappa (2006) 合成了新的苯甲酰胺衍生物并评估了它们的抗菌功效,展示了类似化合物在制药应用中的潜力 (Priya 等,2006)。

聚(ADP-核糖)合成酶抑制剂

- Purnell 和 Whish (1980) 发现 3 位取代的苯甲酰胺,例如 3-氨基苯甲酰胺和 3-甲氧基苯甲酰胺,是聚(ADP-核糖)合成酶的强效抑制剂,这对于了解受这些化合物影响的生化途径非常重要 (Purnell & Whish,1980)。

属性

IUPAC Name |

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRPRVFRKDEJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330640 | |

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

CAS RN |

370868-77-2 | |

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

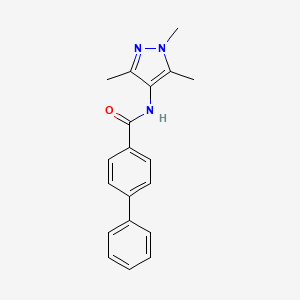

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

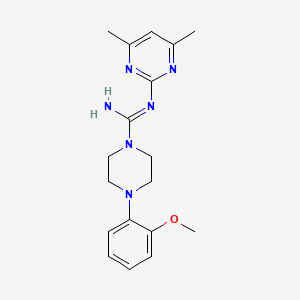

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

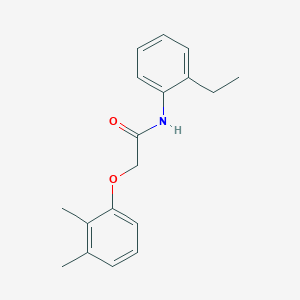

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)